4-(1H-pyrazol-1-yl)butanoic acid
Overview
Description
4-(1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C7H10N2O2. It is characterized by the presence of a pyrazole ring attached to a butanoic acid chain.
Preparation Methods
4-(1H-pyrazol-1-yl)butanoic acid is typically synthesized through the hydrogenation of 1-(4-pyrazolyl)butanone . The reaction conditions for this synthesis involve the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions. Industrial production methods may involve similar hydrogenation processes, optimized for large-scale production .
Chemical Reactions Analysis
4-(1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions to form N-alkylated pyrazole derivatives
Scientific Research Applications
4-(1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. It is known to inhibit serine palmitoyltransferase (SPT), an enzyme responsible for the synthesis of sphingolipids. By inhibiting SPT, this compound can modulate sphingolipid metabolism, which is crucial for various cellular processes.
Comparison with Similar Compounds
4-(1H-pyrazol-1-yl)butanoic acid can be compared with other similar compounds, such as:
4-(1H-pyrazol-4-yl)butanoic acid: This compound has a similar structure but with the pyrazole ring attached at a different position on the butanoic acid chain.
Pyrazole-1-butyric acid: Another related compound with a similar pyrazole ring structure but different functional groups attached.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-pyrazol-1-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-7(11)3-1-5-9-6-2-4-8-9/h2,4,6H,1,3,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTCGHYOOHMITR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00149281 | |
Record name | Pyrazole-1-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00149281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110525-56-9 | |
Record name | 1H-Pyrazole-1-butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110525-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole-1-butyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole-1-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00149281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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